3,4-dichloro-N-(3,4-difluorophenyl)benzamide
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Overview
Description
3,4-dichloro-N-(3,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H7Cl2F2NO. It is a member of the benzamide family, characterized by the presence of both chloro and fluoro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3,4-difluorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(3,4-difluorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3,4-dichloro-N-(3,4-difluorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(3,4-difluorophenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3-chloro-N-(3,4-difluorophenyl)benzamide
Uniqueness
This compound is unique due to the specific arrangement of chloro and fluoro substituents on the benzene ring, which imparts distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C13H7Cl2F2NO |
---|---|
Molecular Weight |
302.10 g/mol |
IUPAC Name |
3,4-dichloro-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl2F2NO/c14-9-3-1-7(5-10(9)15)13(19)18-8-2-4-11(16)12(17)6-8/h1-6H,(H,18,19) |
InChI Key |
IDTKKWMUTKESHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)F)Cl)Cl |
Origin of Product |
United States |
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